7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
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Overview
Description
“7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyridazine and triazepine rings, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds and nitrogen-containing heterocycles. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenyl groups via substitution reactions.
Hydrogenation: Reduction of double bonds to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further hydrogenation to reduce any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine ring structures.
Triazepine Derivatives: Compounds with similar triazepine ring structures.
Uniqueness
“7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
67744-75-6 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
7-methyl-3-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C15H19N3O2/c1-12-6-5-9-17-14(19)10-16(11-15(20)18(12)17)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
GZVGTDXDLQGABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2N1C(=O)CN(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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